molecular formula C6H11BF3K B1592674 Potassium cyclohexyltrifluoroborate CAS No. 446065-11-8

Potassium cyclohexyltrifluoroborate

Cat. No.: B1592674
CAS No.: 446065-11-8
M. Wt: 190.06 g/mol
InChI Key: WWDXLJUMJZXRLX-UHFFFAOYSA-N
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Description

Potassium cyclohexyltrifluoroborate is a useful research compound. Its molecular formula is C6H11BF3K and its molecular weight is 190.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Agriculture and Plant Nutrition

Research on potassium in agriculture emphasizes its crucial role in plant physiology, nutrition, and stress mitigation. Potassium is vital for plant growth, metabolic functions, and stress tolerance. It's involved in physiological processes including the retranslocation of photoassimilates, essential for good crop quality. Moreover, potassium's role in mitigating stress caused by diseases, pests, frost, heat/drought, and salinity is of significant interest. Breeding crops for high potassium efficiency is considered pivotal for sustainable agriculture, especially in stress-prone areas. The advancement of molecular biology aids in understanding potassium's role, especially in relation to stress signaling, underscoring the need for more agronomy and molecular biology integration (Römheld & Kirkby, 2010).

2. Environmental Applications

Potassium ferrate(VI) has shown potential in environmental applications, particularly in water and wastewater treatment. It's used for removing pollutants like cyanides from gold ore purification processes, degrading dyes and organic compounds in wastewater, and removing algae in water treatment. Due to its strong oxidizing and coagulating properties, potassium ferrate(VI) could serve as an alternative or complement to conventional water and wastewater treatment methods. The compounds formed during the degradation processes are less toxic or non-toxic compared to the initial substances. However, its application comes with technical and technological limitations that necessitate further research for large-scale deployment (Kliś et al., 2019).

3. Energy Storage

Potassium-ion batteries (PIBs) are gaining attention as a low-cost alternative to lithium-ion batteries, especially for large-scale energy storage. They exhibit fast ionic conductivity in electrolyte and high operating voltage. Despite their potential, PIBs face challenges in electrode material/electrolyte suitability and electrode/cell assembly technology. Addressing these issues is crucial for improving the performance and practical application of PIBs. The research on PIBs, including post-potassium-ion batteries with enhanced energy density, safety, and power density, is still in the early stages and requires significant advancements (Zhang, Liu, & Guo, 2019).

Mechanism of Action

Target of Action

Potassium cyclohexyltrifluoroborate is an organic compound that is primarily used as a reagent and intermediate in organic synthesis . It is often used as a precursor for difluoroboranes , which are key targets in various chemical reactions.

Mode of Action

The mode of action of this compound involves its interaction with other reactants in a chemical reaction. It is known to participate in reactions through single-electron transfer induced deboronative radical addition to an electron-deficient alkene followed by single-electron reduction and polar 4-exo-tet cyclization with a pendant alkyl halide .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of various organic compounds. It is used as a boronating agent, contributing to the formation of carbon-boron bonds in organic molecules . The downstream effects of these reactions include the synthesis of a wide range of organic compounds.

Result of Action

The result of this compound’s action is the formation of new organic compounds. It contributes to the formation of carbon-boron bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Analysis

Biochemical Properties

Potassium cyclohexyltrifluoroborate plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as cross-coupling and other catalytic processes. The compound’s ability to form stable complexes with transition metals makes it a valuable reagent in these reactions . The nature of these interactions often involves the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for the stability and reactivity of the compound in biochemical environments.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways . Additionally, this compound can impact the expression of genes involved in metabolic processes, thereby influencing cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The compound can bind to active sites of enzymes, either enhancing or inhibiting their catalytic activity . This binding interaction is often mediated by the formation of boron-containing complexes, which can alter the enzyme’s conformation and function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby affecting overall cellular metabolism. Additionally, this compound may alter the levels of specific metabolites, contributing to changes in cellular energy balance and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of this compound are critical for its function, as they determine the compound’s availability and activity within different cellular contexts.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . For example, the compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production. The activity and function of this compound are closely linked to its subcellular localization, as this determines the specific biochemical pathways and processes that the compound can influence.

Properties

IUPAC Name

potassium;cyclohexyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h6H,1-5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDXLJUMJZXRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635456
Record name Potassium cyclohexyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446065-11-8
Record name Potassium cyclohexyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium cyclohexyltrifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.